molecular formula C19H16FNO3 B2434789 N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034594-44-8

N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2434789
CAS No.: 2034594-44-8
M. Wt: 325.339
InChI Key: UZSBDZVNHRKPIL-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a fluorophenyl group, and a bifuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The bifuran and fluorophenyl groups can enhance binding affinity and specificity, while the cyclopropane ring can provide structural rigidity. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is unique due to the presence of the bifuran moiety, which can impart distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to other similar compounds .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c20-14-5-3-13(4-6-14)19(9-10-19)18(22)21-12-15-7-8-17(24-15)16-2-1-11-23-16/h1-8,11H,9-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSBDZVNHRKPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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